![molecular formula C19H18N2O2S B14242878 Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate CAS No. 365428-71-3](/img/structure/B14242878.png)
Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
The synthesis of Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methylbenzaldehyde with 2-methyl-4-pyridinecarboxylic acid, followed by cyclization with thiourea to form the thiazole ring. The final step involves esterification with ethanol to yield the ethyl ester derivative. Industrial production methods may involve similar steps but optimized for large-scale synthesis with higher yields and purity.
化学反応の分析
Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
科学的研究の応用
Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Chemical Biology: It is used as a probe in chemical biology to study the function of thiazole-containing biomolecules and their role in cellular processes.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to interact with various biological macromolecules, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
類似化合物との比較
Ethyl [4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate can be compared with other thiazole derivatives, such as:
Ethyl [4-(3-chlorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate: This compound has a similar structure but with a chlorine substituent, which may alter its biological activity and chemical reactivity.
Ethyl [4-(3-methoxyphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
Ethyl [4-(3-nitrophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]carboxylate: The nitro group can significantly impact the compound’s electronic properties and reactivity.
Each of these similar compounds has unique properties that can be exploited for different scientific and industrial applications, highlighting the versatility and importance of thiazole derivatives in chemistry and biology.
特性
CAS番号 |
365428-71-3 |
|---|---|
分子式 |
C19H18N2O2S |
分子量 |
338.4 g/mol |
IUPAC名 |
ethyl 4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C19H18N2O2S/c1-4-23-19(22)18-21-16(14-7-5-6-12(2)10-14)17(24-18)15-8-9-20-13(3)11-15/h5-11H,4H2,1-3H3 |
InChIキー |
JJMNZSJWVXOSSI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=C(S1)C2=CC(=NC=C2)C)C3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid](/img/structure/B14242798.png)
![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)
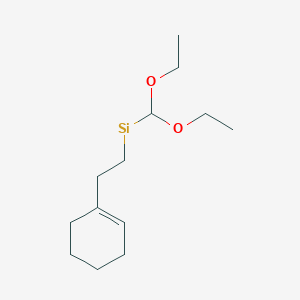
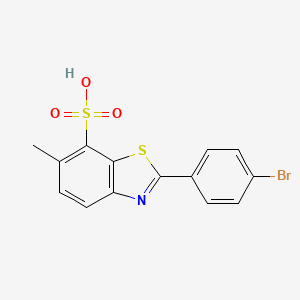
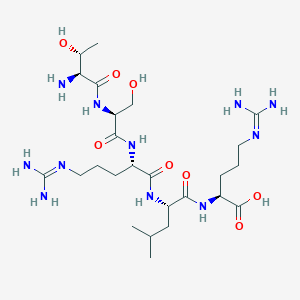
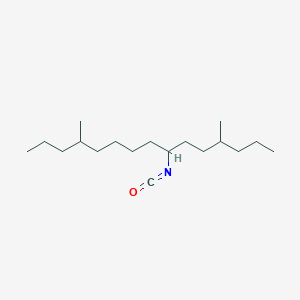

![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)
![N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine](/img/structure/B14242846.png)
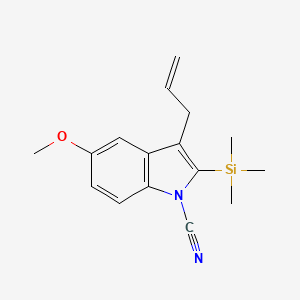
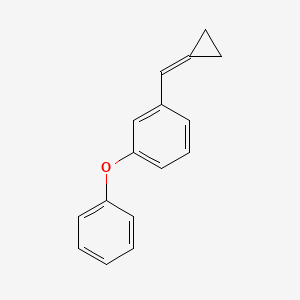
![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)

